molecular formula C17H13NO3S B14932556 Methyl 3-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxylate

Methyl 3-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxylate

Cat. No.: B14932556
M. Wt: 311.4 g/mol
InChI Key: LTALJMUQUNCZEC-UHFFFAOYSA-N
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Description

Methyl 3-[(1-Naphthylcarbonyl)amino]-2-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of a naphthylcarbonyl group attached to an amino group, which is further connected to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(1-Naphthylcarbonyl)amino]-2-thiophenecarboxylate typically involves the reaction of 3-amino-2-thiophenecarboxylate with 1-naphthylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(1-Naphthylcarbonyl)amino]-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: dichloromethane; temperature: room temperature to reflux.

    Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: 0°C to room temperature.

    Substitution: Electrophiles such as alkyl halides; solvent: acetonitrile; temperature: room temperature.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-[(1-Naphthylcarbonyl)amino]-2-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of bioactive compounds for drug discovery.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(1-Naphthylcarbonyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The naphthylcarbonyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the thiophene ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

    Methyl 3-aminocrotonate: A related compound with an amino group and a crotonate moiety. It is used in organic synthesis and has different reactivity compared to Methyl 3-[(1-Naphthylcarbonyl)amino]-2-thiophenecarboxylate.

    Methyl 3-amino-2-butenoate: Another similar compound with an amino group and a butenoate moiety. It is also used in organic synthesis and has distinct chemical properties.

Uniqueness: Methyl 3-[(1-Naphthylcarbonyl)amino]-2-thiophenecarboxylate is unique due to the presence of the naphthylcarbonyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C17H13NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

methyl 3-(naphthalene-1-carbonylamino)thiophene-2-carboxylate

InChI

InChI=1S/C17H13NO3S/c1-21-17(20)15-14(9-10-22-15)18-16(19)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3,(H,18,19)

InChI Key

LTALJMUQUNCZEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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